molecular formula C11H10ClN3O B8701923 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one CAS No. 58905-28-5

1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one

Cat. No.: B8701923
CAS No.: 58905-28-5
M. Wt: 235.67 g/mol
InChI Key: XHVHQXCBETVWDC-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors
  • Optimization of reaction conditions (temperature, pressure, solvent)
  • Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties

    Medicine: Investigated for its potential use in drug development

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one

Uniqueness

1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the triazole ring can confer distinct properties compared to other similar compounds.

Properties

CAS No.

58905-28-5

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C11H10ClN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-8H,1H3

InChI Key

XHVHQXCBETVWDC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2

Origin of Product

United States

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